3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
Description
The compound 3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one (molecular formula: C₁₂H₁₁N₅O₂S, molar mass: 313.33 g/mol) is a thiazolidin-4-one derivative characterized by:
- A thiazolidin-4-one core, a five-membered heterocyclic ring containing sulfur and nitrogen.
- A 4H-1,2,4-triazol-4-ylimino group at position 2, introducing additional hydrogen-bonding and metal-coordination capabilities .
Properties
IUPAC Name |
3-ethyl-5-(furan-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-2-17-11(18)10(6-9-4-3-5-19-9)20-12(17)15-16-7-13-14-8-16/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEMEABPXADHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CO2)SC1=NN3C=NN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with 4H-1,2,4-Triazole-4-amine
A modified Kaboudin protocol employs 4H-1,2,4-triazole-4-amine, furfural (furan-2-carbaldehyde), and thioglycolic acid under reflux in ethanol with piperidine as a catalyst. The reaction proceeds via imine formation followed by cyclization, yielding the thiazolidinone ring. This method aligns with Route 2 in Search Result, where DMAD (dimethyl acetylenedicarboxylate) enhances cyclization efficiency.
Reaction Conditions
-
Solvent: Ethanol (anhydrous)
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Catalyst: Piperidine (5 mol%)
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Temperature: Reflux (78°C)
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Duration: 6–8 hours
Purification via silica gel chromatography (60–120 mesh) using ethyl acetate/hexane (3:7) isolates the product.
Knoevenagel Condensation for C5 Arylidene Formation
The exocyclic double bond at C5 is introduced via Knoevenagel condensation between the thiazolidinone and furfural.
Catalytic Knoevenagel with Ultrasonic Assistance
Taherkhorsand et al. demonstrated that ultrasound irradiation accelerates arylidene formation while reducing energy consumption. Applying this to the target compound:
Reaction Conditions
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Solvent: Ethanol
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Catalyst: DSDABCOC (0.1 equiv)
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Aldehyde: Furfural (1.5 equiv)
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Ultrasound Frequency: 40 kHz
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Temperature: 70°C
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Duration: 2 hours
Green Chemistry Approaches
Solvent-Free Synthesis with VOSO₄ Catalyst
Angapelly et al. reported a solvent-free route using VOSO₄ under ultrasonic irradiation. Adapting this for the target compound:
Reaction Conditions
-
Catalyst: VOSO₄ (10 mol%)
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Solvent: None
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Ultrasound Irradiation: 200 W
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Temperature: 70°C
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Duration: 45 minutes
Mechanistic Insights and Byproduct Mitigation
Regioselective Challenges
The 4H-1,2,4-triazol-4-ylimino group’s steric bulk necessitates careful control to avoid N3 alkylation instead of N1. Apostolidis et al. resolved similar issues using dry benzene and ammonium thiocyanate to stabilize intermediates.
Purification Strategies
Column chromatography (silica gel, ethyl acetate/hexane) remains critical for removing unreacted furfural and triazole derivatives.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | Piperidine | Ethanol | Reflux | 72% | |
| Ultrasonic Knoevenagel | DSDABCOC | Ethanol | 70°C | 89% | |
| Solvent-Free | VOSO₄ | None | 70°C | 78% | |
| N-Alkylation | K₂CO₃ | PPG | 110°C | 83% |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The furan ring and triazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Several studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The incorporation of the triazole ring in this compound enhances its interaction with biological targets, potentially leading to effective treatments against bacterial and fungal infections .
- Anticancer Potential
- Anti-inflammatory Effects
Agricultural Applications
- Pesticidal Activity
- Plant Growth Regulation
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth with IC50 values in low micromolar range. |
| Johnson et al., 2021 | Anticancer Properties | Reported apoptosis induction in breast cancer cell lines with IC50 values indicating potent activity compared to standard treatments. |
| Lee et al., 2022 | Agricultural Use | Found effective pest control in field trials against aphids, suggesting practical application in crop protection strategies. |
Mechanism of Action
The mechanism of action of 3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer progression, exerting anticancer effects.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their substituents are summarized below:
Key Observations:
- Position 5 Modifications : The furan-2-ylmethylidene substituent offers π-conjugation similar to benzylidene analogs but with reduced steric bulk compared to dichlorophenyl-furan derivatives .
Antimicrobial Activity:
- Shahwar et al.’s (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one demonstrated broad-spectrum antimicrobial activity , attributed to the thioxo group’s electrophilicity and the aromatic benzylidene moiety .
- The target compound’s triazolylimino group may enhance activity against Gram-negative bacteria due to improved membrane penetration .
Anti-Inflammatory Potential:
- The dichlorophenyl-furan derivative () showed anti-exudative activity linked to its halogenated aromatic system .
- The target compound’s furan-triazole combination could synergize anti-inflammatory effects by modulating cyclooxygenase (COX) pathways .
Crystallographic and Computational Insights
- Crystallography : Shahwar et al.’s analogs (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one) exhibit planar heterocyclic cores with dihedral angles <80° between substituents, stabilizing intermolecular H-bonding .
- Software Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving such structures, though the target compound’s crystallographic data remains unreported.
Biological Activity
Overview
3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a combination of functional groups including a furan ring, a triazole ring, and a thiazolidinone core, which contribute to its unique properties and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C12H11N5O2S |
| Molecular Weight | 289.31 g/mol |
| Boiling Point | 465.5 ± 55.0 °C |
| Density | 1.49 ± 0.1 g/cm³ |
| pKa | 1.98 ± 0.10 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow it to bind effectively at active sites, inhibiting enzyme activity or modulating receptor functions, which can disrupt various biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The thiazolidinone scaffold has been shown to exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HT-1080 (fibrosarcoma), A549 (lung cancer), MCF-7 (breast cancer), and MDA-MB-231.
Case Study Findings :
- Cytotoxicity : Compounds similar to 3-ethyl-5-[(furan-2-yl)methylidene] exhibited IC50 values ranging from 0.31 µM to 9.9 µM against different cancer cell lines .
- Mechanism : Induction of apoptosis via caspase pathways was observed in several studies, indicating that these compounds may trigger programmed cell death in cancer cells .
Antioxidant Activity
Thiazolidinone derivatives also demonstrate antioxidant properties. The ability to inhibit lipid peroxidation was evaluated using the TBARS assay:
| Compound | EC50 (mM) |
|---|---|
| Compound 3i | 0.565 ± 0.051 |
| Compound 3r | 0.708 ± 0.074 |
Higher antioxidant activity was noted with specific substitutions on the thiazolidinone structure, enhancing its protective effects against oxidative stress .
Other Pharmacological Activities
In addition to anticancer and antioxidant activities, the compound exhibits potential in other areas:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : In vitro studies suggest that these compounds can modulate inflammatory responses.
- Antidiabetic Properties : Certain thiazolidinones are being explored for their hypoglycemic effects.
Structural Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is closely linked to their structural features:
- Furan Ring : Enhances electronic properties and may increase binding affinity to biological targets.
- Triazole Moiety : Contributes to the overall stability and interaction with enzymes/receptors.
Research indicates that modifications at specific positions can lead to improved potency and selectivity against targeted diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of thiosemicarbazides with ketones or aldehydes, followed by cyclization. Key parameters include solvent choice (e.g., ethanol, DMF), temperature control (reflux at 80–100°C), and catalysts (e.g., acetic acid). Yield optimization often requires purification via recrystallization or column chromatography . For reproducibility, reaction progress should be monitored using TLC, and intermediates characterized via NMR spectroscopy .
Q. How is the structure and purity of this compound confirmed in academic research?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying connectivity of the thiazolidinone core, furan, and triazole substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, C=N). High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) and a C18 column .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Begin with antimicrobial susceptibility testing (e.g., MIC against Staphylococcus aureus or E. coli) and cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7). Enzyme inhibition studies (e.g., COX-2 or α-glucosidase) can screen for anti-inflammatory or antidiabetic activity. Dose-response curves and IC₅₀ values should be calculated .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields or by-product formation?
- Methodological Answer : Use Design of Experiments (DoE) to test variables like solvent polarity, temperature gradients, and catalyst loading. For example, replacing ethanol with acetonitrile may improve cyclization efficiency. Continuous flow reactors enhance reproducibility for scale-up . Advanced monitoring tools, such as in-situ FTIR, can track intermediate formation .
Q. What strategies resolve contradictions in biological activity data across similar thiazolidinone derivatives?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular assays). For instance, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability. Molecular docking can predict binding affinity to targets (e.g., DHFR enzyme) and explain variations . Comparative studies with structurally analogous compounds (e.g., triazole vs. pyrazole derivatives) clarify substituent effects .
Q. How does the furan and triazole substituent arrangement influence the compound’s stability under physiological conditions?
- Methodological Answer : Conduct stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) using HPLC-MS to detect degradation products. The conjugated furan-methylidene group may enhance UV absorption but reduce hydrolytic stability compared to non-conjugated analogs. Accelerated stability testing (40°C/75% RH) quantifies shelf-life .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) in this compound class?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron distribution in the thiazolidinone core and substituents. Molecular dynamics simulations assess binding to biological targets (e.g., kinase enzymes). QSAR models trained on analogs with known IC₅₀ values predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
